![molecular formula C18H16O4 B11152051 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11152051.png)
7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction between 4-methoxyphenol and ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, including:
-
Anticancer Properties
- Mechanism: The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
- Case Study: In vitro studies on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant anticancer activity.
-
Anti-inflammatory Effects
- Mechanism: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study: Experiments using RAW 264.7 macrophages showed that pre-treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated cells.
-
Antimicrobial Activity
- Research Findings: Preliminary studies suggest that derivatives of chromone compounds have antimicrobial properties against various pathogens, though specific data for this compound is limited.
Synthesis and Optimization
The synthesis of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. Techniques such as continuous flow chemistry are employed to optimize yields and reduce production costs.
Future Research Directions
Further exploration of this compound's mechanisms of action and potential therapeutic applications is warranted. Future studies could focus on:
- In Vivo Studies: Evaluating efficacy and safety in animal models.
- Mechanistic Studies: Understanding the pathways involved in its anticancer and anti-inflammatory effects.
- Structural Modifications: Investigating how variations in structure affect biological activity.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene
- 4-methylumbelliferone derivatives
- Dalbergichromene (7-methoxy-4-phenyl-2H-chromen-6-ol)
- Dalbergin (6-hydroxy-7-methoxy-4-phenylchromen-2-one)
Uniqueness
Compared to similar compounds, 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups and methyl substitution enhance its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, also referred to as a chromone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of chromones, which are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C17H16O3 with a molecular weight of 266.29 g/mol. Its structure includes a chromone backbone with methoxy and phenyl substituents that contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that chromone derivatives exhibit promising anticancer properties. For instance, a study indicated that derivatives similar to this compound showed high tumor specificity. In particular, one derivative induced subG1 and G2 + M cell populations in human oral squamous cell carcinoma lines while exhibiting significantly lower toxicity to keratinocytes compared to traditional chemotherapeutics like doxorubicin and 5-FU .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | Effect | Reference |
---|---|---|---|
This compound | Oral Squamous Cell Carcinoma | Induces subG1 and G2 + M populations | |
Related Chromone Derivative | Various | High tumor specificity with reduced toxicity |
Antioxidant Activity
Chromones are noted for their antioxidant properties. A study highlighted that chromones can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases . The presence of methoxy groups in the structure enhances this activity by stabilizing free radicals.
Anti-inflammatory Properties
Research has indicated that chromone derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is crucial for developing treatments for chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), which is critical for halting cancer cell proliferation.
- Antioxidative Mechanisms : By scavenging free radicals, it reduces oxidative stress, protecting cells from damage.
Case Studies
A notable case study involved the synthesis of various chromone derivatives, including this compound. These compounds were assessed for their cytotoxicity against different cancer cell lines. The results indicated that certain modifications in the chromone structure could enhance anticancer activity while minimizing side effects .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
7-methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3 |
InChI Key |
OYAWLTAUQJITGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.